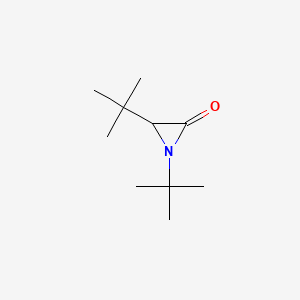

Aziridinone, 1,3-bis(1,1-dimethylethyl)-

Description

Contextualization within Organic Synthesis and Cyclic Amide Chemistry

Aziridinone (B14675917), 1,3-bis(1,1-dimethylethyl)- occupies a unique position within the field of organic synthesis as one of the most stable and well-studied examples of an α-lactam. The chemistry of α-lactams is largely dictated by the substantial ring strain inherent in the three-membered cyclic amide structure. This strain makes them highly reactive electrophiles. However, most simple α-lactams are too unstable for isolation. The innovation of placing bulky tert-butyl groups at the N-1 and C-3 positions kinetically shields the strained ring from decomposition pathways and polymerization, rendering Aziridinone, 1,3-bis(1,1-dimethylethyl)- isolable and usable as a synthetic precursor. researchgate.net

The synthesis of this compound is typically achieved through the dehydrohalogenation of an α-haloamide precursor, such as 2-bromo-N-tert-butyl-3,3-dimethylbutanamide. acs.org The use of a strong, non-nucleophilic base facilitates the intramolecular cyclization to form the aziridinone ring. sci-hub.se

The reactivity of Aziridinone, 1,3-bis(1,1-dimethylethyl)- is characterized by two primary modes of nucleophilic ring-opening, which makes it a versatile synthetic intermediate. researchgate.net

N-C2 (Acyl-Nitrogen) Bond Cleavage: This pathway involves nucleophilic attack at the carbonyl carbon (C-2). It typically occurs with strong, anionic nucleophiles like alkoxides (e.g., sodium methoxide) or certain organometallic reagents. acs.orgclockss.org This reaction opens the ring to form α-amino acid derivatives, such as esters or amides.

N-C3 Bond Cleavage: This alternative pathway involves nucleophilic attack at the α-carbon (C-3). This mode of ring-opening is often observed with proton-containing nucleophiles like water, alcohols, or thiols. clockss.org The products of this reaction are α-substituted N-tert-butylamides.

The regioselectivity of the ring-opening is a topic of detailed study, and while general guidelines exist, the outcome can be influenced by the specific nucleophile, solvent, and reaction conditions. rsc.org This predictable, yet tunable, reactivity is a cornerstone of its utility in organic synthesis.

Significance in Specialized Chemical Methodologies

The well-defined and dualistic reactivity of Aziridinone, 1,3-bis(1,1-dimethylethyl)- allows for its use in specialized chemical methodologies, primarily as a controlled precursor for bifunctional molecules. Its ability to selectively yield either α-amino acid derivatives or α-substituted amides based on the choice of nucleophile is a powerful tool for constructing complex molecular frameworks. researchgate.netclockss.org

One significant application is in the field of organometallic and coordination chemistry, where the aziridinone serves as a probe for the nucleophilicity of metal complexes. Transition metal amido and hydroxo complexes, for example, have been shown to react via nucleophilic attack to open the aziridinone ring. researchgate.netresearchgate.netacs.org These reactions not only demonstrate the reactivity of the metal complexes but also provide a synthetic route to novel metallo-organic structures containing amino acid-derived ligands. capes.gov.br

Furthermore, its reaction with various organometallic reagents has been explored, providing pathways to molecules that are not readily accessible through other means. acs.org The predictable cleavage of the strained ring by these reagents allows for the stereocontrolled introduction of new carbon-carbon bonds, highlighting its role as a valuable electrophilic building block in targeted synthesis.

Overview of Current Research Trajectories Involving Aziridinone, 1,3-bis(1,1-dimethylethyl)-

Current research continues to build upon the fundamental reactivity of Aziridinone, 1,3-bis(1,1-dimethylethyl)-, pushing its applications into new areas. One major trajectory is its exploration in the realm of chemical biology. Given its defined electrophilic nature, researchers are investigating α-lactams, with this compound as a stable model, as potential covalent probes for studying proteins and other biological macromolecules. researchgate.netresearchgate.net The goal is to develop new tools for bioconjugation and for selectively labeling active sites of enzymes, such as serine hydrolases. researchgate.net

The compound also continues to be a valuable substrate in fundamental organometallic chemistry research. Its reaction with newly synthesized metal complexes is used as a benchmark for assessing the nucleophilic character and steric accessibility of the metal center. researchgate.netacs.org This provides crucial insights into the electronic and steric properties of catalysts and reagents.

Finally, a persistent area of interest lies in asymmetric synthesis. The development of chiral variants of stable aziridinones or the use of the existing compound in diastereoselective reactions remains an attractive, albeit challenging, goal. Success in this area would unlock new pathways to enantiomerically pure α-amino acids and their derivatives, which are of high value in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

14387-89-4 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

1,3-ditert-butylaziridin-2-one |

InChI |

InChI=1S/C10H19NO/c1-9(2,3)7-8(12)11(7)10(4,5)6/h7H,1-6H3 |

InChI Key |

CEPIDWHUQBLHJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1C(=O)N1C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Aziridinone, 1,3 Bis 1,1 Dimethylethyl and Analogues

Historical Development of Aziridinone (B14675917) Synthesis

The pursuit of aziridinones has been a subject of interest for over a century, closely linked with the development of β-lactam chemistry, which gained prominence with the discovery of penicillin. Early attempts to synthesize α-lactams were often met with limited success, with the high degree of ring strain leading to instability and decomposition of the target molecules. One of the foundational conceptual approaches to the synthesis of lactams was the Staudinger synthesis, discovered by Hermann Staudinger in 1907, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam. msu.edu While not directly applied to α-lactams in its original form, this work laid the groundwork for cycloaddition strategies in lactam synthesis.

A significant breakthrough in the synthesis of isolable α-lactams came in the mid-20th century. John C. Sheehan and his collaborators made pioneering contributions to the field of strained ring chemistry. Their work demonstrated that with appropriate substitution patterns, particularly the presence of bulky groups that provide steric protection to the strained ring, aziridinones could be synthesized and characterized. This seminal work opened the door for the development of more general and reliable methods for the synthesis of this class of compounds.

Contemporary Synthetic Routes to Aziridinone, 1,3-bis(1,1-dimethylethyl)-

The synthesis of Aziridinone, 1,3-bis(1,1-dimethylethyl)- and its analogues is primarily achieved through a limited number of reliable methods due to the compound's inherent instability and the steric hindrance imposed by the two tert-butyl groups.

Cyclization Approaches

The most prevalent and successful method for the synthesis of 1,3-di-tert-butyl substituted aziridinones is through the intramolecular cyclization of an α-haloamide precursor. This approach, a variation of the Gabriel synthesis of aziridines, involves the dehydrohalogenation of an N-alkyl-α-haloamide.

The general scheme for this synthesis involves the preparation of an α-bromoamide, which is then treated with a strong base to induce cyclization. The bulky tert-butyl groups are crucial for the stability of the final product. The synthesis of 1,3-di-tert-butylaziridinone proceeds via the dehydrohalogenation of N-tert-butyl-2-bromo-3,3-dimethylbutanamide. clockss.org The stability of this particular aziridinone is noteworthy and has been attributed to the presence of the bulky substituents. clockss.org

| Precursor | Base | Solvent | Yield (%) | Reference |

| N-tert-butyl-2-bromo-3,3-dimethylbutanamide | Potassium tert-butoxide | Diethyl ether | Not specified | clockss.org |

This table is interactive. Click on the headers to sort the data.

Rearrangement Reactions

The synthesis of aziridinones via rearrangement reactions is less common, particularly for highly substituted derivatives like Aziridinone, 1,3-bis(1,1-dimethylethyl)-. Rearrangement pathways in aziridine (B145994) chemistry often lead to ring-expansion to form larger heterocycles. researchgate.netyoutube.com However, specific rearrangements of other nitrogen-containing precursors could potentially lead to the aziridinone core, though this is not a widely reported method for this specific compound.

Photochemical and Catalytic Pathways

Photochemical methods have been explored for the synthesis of various strained ring systems, including aziridines. researchgate.netnih.gov These reactions often involve the cycloaddition of nitrenes to alkenes. However, the application of photochemical methods to the direct synthesis of the aziridinone ring of 1,3-bis(1,1-dimethylethyl)aziridinone has not been extensively documented. The high reactivity of the carbonyl group and the potential for side reactions under photochemical conditions present significant challenges.

Catalytic approaches to aziridine synthesis are well-established, often employing transition metal catalysts to facilitate the transfer of a nitrene or carbene equivalent to an imine or alkene. msu.eduorganic-chemistry.org While these methods offer high efficiency and selectivity for a range of aziridines, their application to the synthesis of the highly strained and sterically hindered aziridinone ring system of the title compound is not a common strategy. The development of catalysts that can operate effectively with sterically demanding substrates and tolerate the reactive carbonyl functionality remains an area of ongoing research.

Stereoselective Synthesis of Aziridinone Scaffolds Bearing tert-Butyl Substituents

The stereoselective synthesis of aziridinones is a challenging endeavor due to the planar nature of the three-membered ring. For aziridinones with chiral centers, controlling the stereochemistry during the ring-forming step is crucial. In the context of scaffolds bearing tert-butyl substituents, the steric bulk of these groups can play a significant role in directing the stereochemical outcome of reactions.

While the direct stereoselective synthesis of Aziridinone, 1,3-bis(1,1-dimethylethyl)- is not applicable as it lacks a stereocenter, the principles are relevant for analogues with additional substitution. Chiral auxiliaries on the nitrogen or at the α-carbon of the α-haloamide precursor are a common strategy to induce asymmetry during the cyclization step. The use of chiral N-tert-butylsulfinylketimines has been shown to be effective in the synthesis of other chiral aziridines, providing a potential avenue for the stereoselective synthesis of related aziridinone structures. rsc.org

Green Chemistry Principles in Aziridinone, 1,3-bis(1,1-dimethylethyl)- Production

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. In the context of Aziridinone, 1,3-bis(1,1-dimethylethyl)- production, several aspects of green chemistry can be considered. The primary synthetic route, dehydrohalogenation, often utilizes strong bases and organic solvents. Green chemistry approaches would focus on minimizing waste, using less hazardous solvents, and improving atom economy.

The development of catalytic methods, even if not yet applied to this specific molecule, aligns with green chemistry principles by reducing the need for stoichiometric reagents. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids could significantly reduce the environmental impact of the synthesis. researchgate.net Biocatalysis, using enzymes to perform key transformations, represents another frontier in the green synthesis of complex molecules, although its application to highly strained systems like aziridinones is still in its infancy. rsc.org

Comparative Analysis of Synthetic Efficiency and Yields

The primary route for the synthesis of 1,3-di-tert-butylaziridinone and its analogues is the base-induced intramolecular cyclization of N-alkyl-α-haloamides. This method has been the most frequently documented approach, offering a direct pathway to the strained aziridinone ring system.

One of the foundational methods involves the dehydrohalogenation of N-tert-butyl-α-halo-tert-butylacetamides. Specifically, the treatment of N-alkyl-α-haloamides with a strong base, such as potassium hydroxide (B78521) in benzene (B151609) with a phase-transfer catalyst like 18-crown-6, has been shown to produce various phenyl-substituted 1,3-di-tert-butylaziridinones in yields ranging from 58% to 95%. clockss.org While a specific yield for the non-phenylated parent compound, Aziridinone, 1,3-bis(1,1-dimethylethyl)-, is not explicitly detailed in this particular study, the high yields achieved for its sterically demanding analogues underscore the general efficacy of this approach. The stability of 1,3-di-tert-butylaziridinone is noted to be comparable to its phenyl-substituted counterparts. clockss.org

The choice of base and reaction conditions is critical in optimizing the yield of this cyclization. For instance, the use of potassium tert-butoxide in tert-butyl alcohol is a common strategy for dehydrohalogenation reactions, favoring elimination pathways that lead to the formation of the desired ring structure.

Alternative synthetic strategies for aziridinones often involve photochemical methods or rearrangements, though these are less commonly reported for heavily substituted and sterically hindered examples like the di-tert-butyl derivative. The efficiency of such methods would be highly dependent on the specific substrates and reaction conditions.

The following interactive table summarizes the research findings on the synthesis of Aziridinone, 1,3-bis(1,1-dimethylethyl)- analogues, highlighting the variations in yields based on the specific substituents.

Interactive Data Table: Synthesis of Aziridinone Analogues

| Precursor | Product | Base/Conditions | Yield (%) | Reference |

| N-(tert-butyl)-2-bromo-3-methyl-3-phenylbutanamide | 1-(tert-butyl)-3-(1-methyl-1-phenylethyl)aziridinone | KOH, 18-crown-6, Benzene | 58-95 | clockss.org |

| N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide | 1-(1-methyl-1-phenylethyl)-3-(tert-butyl)aziridinone | KOH, 18-crown-6, Benzene | 95 | clockss.org |

| N-(1-adamantyl)-2-bromo-3-methyl-3-phenylbutanamide | 1-(1-adamantyl)-3-(1-methyl-1-phenylethyl)aziridinone | KOH, 18-crown-6, Benzene | 86 | clockss.org |

| N-(triphenylmethyl)-2-bromo-3,3-dimethylbutanamide | 1-(triphenylmethyl)-3-(tert-butyl)aziridinone | KOH, 18-crown-6, Benzene | 76 | clockss.org |

Reaction Mechanisms and Reactivity of Aziridinone, 1,3 Bis 1,1 Dimethylethyl

Ring-Opening Reactions of Aziridinones

The ring-opening of Aziridinone (B14675917), 1,3-bis(1,1-dimethylethyl)- is a prominent reaction pathway, demonstrating a notable selectivity that is dependent on the nature of the attacking reagent. clockss.org

The reaction of Aziridinone, 1,3-bis(1,1-dimethylethyl)- with nucleophiles has been investigated, revealing a distinct regioselectivity based on the type of nucleophile used. clockss.org A strong selectivity is observed in the mode of ring opening. clockss.org

Proton-containing nucleophiles, such as water and alcohols (e.g., methanol), exclusively yield amides. clockss.org This outcome corresponds to the cleavage of the C3-N bond of the aziridinone ring. clockss.org Conversely, reactions with aprotic nucleophiles, such as alkoxides like sodium methoxide (B1231860), result in the formation of amino acid derivatives. clockss.org This pathway proceeds through the cleavage of the acyl-nitrogen (C2-N) bond. clockss.org The reaction with benzylamine (B48309) has also been shown to produce the corresponding amino acid derivative in high yield. clockss.org

The stereochemistry of this process has been noted, with reports indicating that the nucleophilic cleavage of the C3-N bond occurs with a high degree of stereospecificity and results in an inversion of configuration at the C3 carbon. clockss.org

Table 1: Nucleophilic Ring-Opening Reactions of Aziridinone, 1,3-bis(1,1-dimethylethyl)-

| Nucleophile | Reaction Conditions | Bond Cleaved | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Methanol (B129727) (CH₃OH) | Reflux | C3-N | Amide | Data not specified | clockss.org |

| Sodium Methoxide (NaOCH₃) | Methanol, 20°C | C2-N (Acyl-Nitrogen) | Amino acid derivative | Data not specified | clockss.org |

| Benzylamine | THF | C2-N (Acyl-Nitrogen) | Amino acid derivative | 97% | clockss.org |

Specific studies on the electrophilic activation of Aziridinone, 1,3-bis(1,1-dimethylethyl)- are not detailed in the available research. Generally, the nitrogen atom in an aziridinone is part of an amide functionality, making it significantly less basic than the nitrogen in an aziridine (B145994). Therefore, electrophilic attack is less likely to occur at the nitrogen atom. The carbonyl oxygen represents a more probable site for interaction with electrophiles, such as Lewis acids, which could activate the carbonyl group towards nucleophilic attack. However, experimental data for such transformations on this specific compound are lacking.

Thermal and Photochemical Transformations of Aziridinone, 1,3-bis(1,1-dimethylethyl)-

While detailed thermal and photochemical studies specifically for Aziridinone, 1,3-bis(1,1-dimethylethyl)- are not extensively documented, the thermal behavior of aziridinones, in general, has been reported to proceed via two main decomposition pathways. clockss.org One pathway involves rearrangement to an iminolactone, which can then fragment into a ketone and an isocyanide. clockss.org A second pathway, available to aziridinones with β-hydrogens on the C3-substituent, is a rearrangement that forms an acrylamide. clockss.org Given the structure of Aziridinone, 1,3-bis(1,1-dimethylethyl)-, which lacks β-hydrogens on the tert-butyl group at C3, only the fragmentation pathway via an iminolactone intermediate would be plausible.

Rearrangement Chemistry of the Aziridinone Ring System

The potential for rearrangement of the aziridinone ring is closely linked to its substitution pattern. For instance, 1-tert-Butyl-3,3-dimethylaziridinone, which possesses β-hydrogens, undergoes decomposition at room temperature to yield N-tert-butylmethacrylamide as the primary product. clockss.org For aziridinones lacking β-hydrogens, such as the title compound, this pathway is inaccessible. The alternative rearrangement involves the formation of an iminolactone intermediate, which is prone to fragmentation. clockss.org The noteworthy stability of Aziridinone, 1,3-bis(1,1-dimethylethyl)- suggests a higher energy barrier for such rearrangements compared to less substituted analogs. clockss.org

Stability and Degradation Pathways Under Varying Reaction Conditions

Aziridinone, 1,3-bis(1,1-dimethylethyl)- is noted for its relative stability, which is a consequence of the bulky tert-butyl groups that sterically hinder approaches to the strained ring. clockss.org This kinetic stabilization makes it more robust than other synthesized aziridinones, such as 1-tert-Butyl-3,3-dimethylaziridinone, which decomposes slowly at ambient temperatures. clockss.org

Despite its stability, the compound degrades under certain conditions, primarily through the ring-opening reactions discussed previously. For example, heating in a protic solvent like methanol leads to its decomposition to form the corresponding amide. clockss.org Similarly, exposure to strong, aprotic nucleophiles like sodium methoxide at room temperature leads to degradation via cleavage of the acyl-nitrogen bond to form an amino acid derivative. clockss.org

Chemo-, Regio-, and Stereoselectivity in Reactions Involving Aziridinone, 1,3-bis(1,1-dimethylethyl)-

The reactions of this aziridinone are characterized by high levels of selectivity.

Chemoselectivity : In reactions with nucleophiles, the attack is directed at the strained three-membered ring, leading to ring-opening rather than other potential reactions like proton abstraction.

Regioselectivity : A pronounced regioselectivity is a key feature of its reactivity. The site of the nucleophilic attack and subsequent bond cleavage is dictated by the nature of the nucleophile. clockss.org Proton-containing nucleophiles (NuH) attack the C3 carbon, resulting in C3-N bond cleavage. In contrast, aprotic nucleophiles (Nu⁻) attack the carbonyl carbon (C2), leading to acyl-nitrogen (C2-N) bond cleavage. clockss.org

Stereoselectivity : The ring-opening process exhibits high stereospecificity. It has been reported that the cleavage of the C3-N bond by nucleophiles proceeds with inversion of the stereochemical configuration at the C3 position. clockss.org

Applications of Aziridinone, 1,3 Bis 1,1 Dimethylethyl in Advanced Organic Synthesis

Aziridinone (B14675917), 1,3-bis(1,1-dimethylethyl)- as a C2-Synthon

In the realm of synthetic strategy, Aziridinone, 1,3-bis(1,1-dimethylethyl)- functions effectively as a C2-synthon, specifically as a source for an amine or a related C-N fragment. Its utility is prominently demonstrated in transition metal-catalyzed reactions where the aziridinone ring undergoes cleavage and incorporation into a new molecular framework.

A key example is its use in a palladium-catalyzed [2+2+1] annulation of alkyne-tethered aryl iodides. thieme-connect.com In this transformation, the aziridinone serves as the amine source, delivering the N-tert-butyl group and the carbonyl carbon into the newly formed ring system. This process allows for the efficient construction of complex heterocyclic structures from readily available starting materials. The reaction's efficiency is highly dependent on the choice of phosphine ligand and the reaction temperature, highlighting the nuanced control required in harnessing the reactivity of this strained heterocycle. thieme-connect.com

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ | thieme-connect.com |

| Ligand | Xantphos | thieme-connect.com |

| Base | Ag₂CO₃ | thieme-connect.com |

| Solvent | 1,4-Dioxane | thieme-connect.com |

| Temperature | 120 °C | thieme-connect.com |

Role as a Building Block in Complex Molecule Construction

The inherent reactivity of Aziridinone, 1,3-bis(1,1-dimethylethyl)- makes it an adept building block for assembling intricate molecular structures, particularly nitrogen-containing heterocycles.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, as these motifs are prevalent in a vast array of biologically active compounds and functional materials. morawa.at Aziridinone, 1,3-bis(1,1-dimethylethyl)- has proven instrumental in the synthesis of 3,4-fused tricyclic indoles. thieme-connect.com

In a palladium-catalyzed annulation reaction, this aziridinone reacts with various alkyne-tethered aryl iodides to yield complex indole structures. thieme-connect.com The reaction demonstrates a broad substrate scope, tolerating a range of substituents on the phenyl group of the alkyne component. This methodology provides a direct and efficient pathway to a class of heterocyclic systems that are otherwise challenging to synthesize. The resulting N-tert-butyl group on the indole product can be readily removed under acidic conditions, further enhancing the synthetic utility of this method by allowing for subsequent functionalization. thieme-connect.com

| Starting Material (Aryl Iodide) | Product (Fused Indole) | Yield (%) | Reference |

|---|---|---|---|

| 1-iodo-2-(5-phenylpent-4-yn-1-yl)benzene | N-tert-butyl-5-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole | 85% | thieme-connect.com |

| 1-iodo-2-(5-(p-tolyl)pent-4-yn-1-yl)benzene | N-tert-butyl-5-(p-tolyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole | 82% | thieme-connect.com |

| 1-iodo-2-(5-(4-methoxyphenyl)pent-4-yn-1-yl)benzene | N-tert-butyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole | 80% | thieme-connect.com |

Macrocyclic structures are of significant interest in drug discovery and materials science. nih.gov However, based on a review of the available scientific literature, the direct incorporation of Aziridinone, 1,3-bis(1,1-dimethylethyl)- as a building block in the synthesis of macrocyclic structures is not a prominently documented application.

Peptide and peptidomimetic synthesis is a critical area of biochemical and pharmaceutical research. chempep.comnih.gov While tert-butyl groups are extensively used as protecting groups (e.g., Boc, OtBu) in solid-phase peptide synthesis, there is no significant evidence in the reviewed literature to suggest that Aziridinone, 1,3-bis(1,1-dimethylethyl)- is directly utilized as a building block or amino acid surrogate in peptide or peptidomimetic synthesis.

Precursor in Stereospecific Alkene and Amine Synthesis

The stereoselective synthesis of alkenes and amines is fundamental to modern organic chemistry. nih.govnih.gov While the ring-opening of aziridines can lead to amines, and elimination reactions can produce alkenes, the specific use of Aziridinone, 1,3-bis(1,1-dimethylethyl)- as a precursor for the stereospecific synthesis of alkenes and amines is not well-documented in the surveyed scientific literature.

Contributions to Total Synthesis of Natural Products and Analogues

The total synthesis of natural products represents a significant challenge and a driving force for the development of new synthetic methodologies. cri.or.thuni-bayreuth.de The utility of Aziridinone, 1,3-bis(1,1-dimethylethyl)- contributes to this field by enabling the construction of core structures found in complex, biologically active molecules.

The palladium-catalyzed synthesis of 3,4-fused tricyclic indoles using this aziridinone provides access to a structural motif present in a variety of important natural products. thieme-connect.com For instance, this fused indole system is the central framework of medicinally significant alkaloids such as lysergic acid, the potent protein kinase C activator (–)-indolactam V, and the marine alkaloid dragmacidin E. By providing an efficient method for synthesizing this key heterocyclic system, the methodology represents a significant contribution toward the total synthesis of these and related natural products and their analogues. thieme-connect.com

Theoretical and Computational Investigations of Aziridinone, 1,3 Bis 1,1 Dimethylethyl

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of Aziridinone (B14675917), 1,3-bis(1,1-dimethylethyl)-, often referred to as 1,3-di-tert-butylaziridinone. These studies focus on understanding the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

The aziridinone ring, a three-membered lactam, is inherently strained, which significantly influences its electronic properties. Calculations reveal a high degree of p-character in the bonds of the ring, contributing to its reactivity. The carbonyl group (C=O) is a key feature, with a pronounced polarization of the pi bond, leading to a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. This polarization is a primary site for nucleophilic attack.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The HOMO is typically localized on the nitrogen atom and the adjacent C-N bonds, indicating their susceptibility to electrophilic attack. Conversely, the LUMO is predominantly centered on the antibonding π* orbital of the carbonyl group, making the carbonyl carbon the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis further refines this picture by describing the bonding in terms of localized electron-pair bonds. For 1,3-di-tert-butylaziridinone, NBO analysis quantifies the hybridization of the atoms and the delocalization of electron density. It highlights the strain in the three-membered ring through deviations from ideal bond angles and hybridizations.

Below is a representative table of computed electronic properties for the molecule.

| Property | Description | Typical Computed Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | +1.0 to +2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.0 to 9.5 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.5 to 3.5 D |

| NBO Charge on C (carbonyl) | Partial charge on the carbonyl carbon atom | +0.6 to +0.8 e |

| NBO Charge on N | Partial charge on the nitrogen atom | -0.4 to -0.6 e |

| NBO Charge on O | Partial charge on the carbonyl oxygen atom | -0.5 to -0.7 e |

Note: Specific values depend on the level of theory and basis set used in the computation.

Conformational Analysis and Steric Hindrance Effects of tert-Butyl Groups

The two bulky tert-butyl groups attached to the nitrogen (N1) and carbon (C3) atoms of the aziridinone ring dominate the conformational landscape of the molecule. These groups impose significant steric hindrance, which dictates the molecule's preferred geometry and influences its reactivity.

Computational conformational analysis, often using methods like Molecular Mechanics (MM2) or DFT, is employed to identify the lowest energy conformations. The primary degrees of freedom are the rotations around the C-N and C-C single bonds connecting the tert-butyl groups to the aziridinone ring.

The steric repulsion between the two tert-butyl groups forces them to adopt a staggered or anti-periplanar arrangement relative to each other to minimize energetic strain. This steric clash has several important consequences:

Ring Puckering: While the three-membered ring itself is nearly planar, the bulky substituents can induce slight puckering to alleviate strain.

Bond Elongation: The C3-N1 bond within the ring may be slightly elongated compared to less substituted aziridinones due to the repulsive forces between the bulky groups.

Shielding of the Ring: The tert-butyl groups act as "steric umbrellas," effectively shielding the strained aziridinone ring from direct attack by other molecules. This steric protection is a key factor in the relative stability of 1,3-di-tert-butylaziridinone compared to less hindered analogs. clockss.org

The energetic cost of rotating the tert-butyl groups can be calculated to determine the rotational barriers. These barriers provide a quantitative measure of the steric hindrance. The lowest energy conformer will have the tert-butyl groups oriented to maximize the distance between their constituent methyl groups.

| Parameter | Description | Impact of Steric Hindrance |

| Dihedral Angle (C-C-N-C) | Torsion angle involving the tert-butyl substituents | Optimized to a staggered conformation (~180°) to minimize repulsion |

| N1-C(tert-butyl) Bond Length | Length of the bond from Nitrogen to the tert-butyl carbon | Can be slightly stretched due to steric strain |

| C3-C(tert-butyl) Bond Length | Length of the bond from Carbon-3 to the tert-butyl carbon | Can be slightly stretched due to steric strain |

| Rotational Energy Barrier | Energy required to rotate a tert-butyl group | Significantly high, locking the molecule into a preferred conformation |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving 1,3-di-tert-butylaziridinone. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, providing a step-by-step picture of the reaction mechanism.

Transition State Analysis of Ring-Opening Reactions

The high ring strain of aziridinones makes them susceptible to ring-opening reactions. These reactions can be initiated by nucleophiles, electrophiles, or heat. Computational studies focus on locating the transition state (TS) for these processes. The TS is a high-energy, transient structure that represents the energetic barrier that must be overcome for the reaction to proceed.

For nucleophilic ring-opening, two main pathways are considered:

Attack at the Carbonyl Carbon: Nucleophiles can attack the electrophilic carbonyl carbon, leading to cleavage of the N1-C2 (acyl-nitrogen) bond.

Attack at the C3 Carbon: Nucleophiles can also attack the C3 carbon in an SN2-like fashion, causing cleavage of the N1-C3 bond.

Computational analysis of the transition states for these pathways reveals that the preferred pathway depends on the nature of the nucleophile. clockss.org For instance, proton-containing nucleophiles like water or alcohols tend to favor attack leading to N-C3 bond cleavage. clockss.org In contrast, nucleophiles like alkoxides often result in ring-opening at the acyl-nitrogen bond. clockss.org DFT calculations can determine the activation energies for each path, allowing for predictions of regioselectivity. The geometry of the transition state provides information about the bond-breaking and bond-forming processes, confirming whether the mechanism is concerted or stepwise.

Energy Profiles of Degradation Pathways

Besides nucleophilic ring-opening, 1,3-di-tert-butylaziridinone can undergo thermal degradation. One common pathway is decarbonylation (loss of carbon monoxide) to form an imine. Computational modeling can map the entire energy profile for such a reaction.

The process typically begins with the cleavage of the C2-C3 bond, which is often the rate-determining step. This leads to a diradical intermediate, which can then lose a molecule of carbon monoxide (CO) to form N-tert-butyl-2,2-dimethylpropan-1-imine. The calculated energy profile would show the relative energies of the reactant (aziridinone), the transition state for ring-opening, the diradical intermediate, the transition state for CO extrusion, and the final products. These profiles are crucial for understanding the kinetics and thermodynamics of the degradation process and predicting the stability of the compound under different conditions.

| Reaction Pathway | Reactant(s) | Key Intermediate(s) | Product(s) | Computed Activation Energy (Typical Range) |

| N-C3 Cleavage | Aziridinone + Nucleophile (e.g., H₂O) | Pentacoordinate carbon transition state | N-tert-butyl-3,3-dimethyl-2-oxobutanamide | 15-25 kcal/mol |

| N-Acyl Cleavage | Aziridinone + Nucleophile (e.g., RO⁻) | Tetrahedral intermediate | tert-Butyl 2-(tert-butylamino)-3,3-dimethylbutanoate | 10-20 kcal/mol |

| Thermal Decarbonylation | Aziridinone | Diradical species | Imine + Carbon Monoxide | > 30 kcal/mol |

Prediction of Reactivity and Selectivity Parameters

Conceptual DFT provides a framework for predicting the reactivity of molecules using various calculated indices. These parameters are derived from the molecule's electronic structure and can offer valuable insights into where and how a reaction is likely to occur.

Fukui Functions: These functions indicate the propensity of each atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack. For 1,3-di-tert-butylaziridinone, the Fukui function for nucleophilic attack (f+) is typically largest on the carbonyl carbon, confirming it as the primary electrophilic site. The function for electrophilic attack (f-) is highest on the nitrogen atom.

Global Reactivity Descriptors: Parameters like chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a general measure of the molecule's reactivity. A high chemical potential suggests good nucleophilic character, while a high electrophilicity index indicates strong electrophilic character.

Local Softness and Philicity: These are site-specific versions of the global parameters and can be used to predict the regioselectivity of reactions, such as cycloadditions or nucleophilic additions.

These computational tools allow for a priori prediction of how 1,3-di-tert-butylaziridinone will behave in different chemical environments, guiding experimental design and helping to rationalize observed reaction outcomes. researchgate.net

Molecular Dynamics Simulations (if applicable)

While extensive molecular dynamics (MD) simulations specifically for Aziridinone, 1,3-bis(1,1-dimethylethyl)- are not widely reported in the literature, this computational technique is applicable for studying its behavior in a condensed phase, such as in a solvent.

MD simulations would model the motion of the aziridinone molecule and surrounding solvent molecules over time, based on classical mechanics. Such simulations could be used to:

Analyze Solvation Effects: Investigate how solvent molecules arrange around the aziridinone and how this solvation shell affects its conformation and reactivity.

Study Dynamic Behavior: Observe the rotational and vibrational motions of the tert-butyl groups and the aziridinone ring, providing a more dynamic picture than static quantum chemical calculations.

Simulate Reaction Dynamics: For very fast reactions, MD simulations can be used to model the actual trajectory of reacting molecules as they approach, interact, and form products, providing insights that are inaccessible from static potential energy surface calculations.

Given the foundational role of this molecule in studies of strained rings, future research may employ MD simulations to better understand its interactions and dynamics in realistic chemical systems.

Derivatization and Structural Modification of Aziridinone, 1,3 Bis 1,1 Dimethylethyl

Modification at the Ring Nitrogen Atoms

The N-tert-butyl group is a defining feature of 1,3-bis(1,1-dimethylethyl)-aziridinone, playing a crucial role in the molecule's stability. rsc.org Bulky substituents on the lactam ring are thought to sterically hinder non-specific nucleophilic attacks, and nearly all isolated aziridinones possess an N-tert-butyl group or a similarly bulky tertiary alkyl group. rsc.org

The synthesis of this class of compounds typically involves the dehydrohalogenation of N-alkyl-α-haloamides. rsc.org This means the N-substituent is incorporated into the precursor molecule before the formation of the aziridinone (B14675917) ring. While post-synthesis modification of the N-tert-butyl group on the intact 1,3-bis(1,1-dimethylethyl)-aziridinone ring is not extensively described, research has explored the synthesis of analogs with different N-substituents to evaluate their effect on stability and reactivity. For instance, the introduction of a dimethylphenyl group to the nitrogen atom was found to increase the stability of the aziridinone ring during reactions with methoxide (B1231860). rsc.org Another example is the synthesis of 1-triphenylmethyl-3-tert-butylaziridinone, demonstrating that other bulky groups can be accommodated at the nitrogen position. clockss.org

Functionalization of the Carbonyl Group

The carbonyl group in 1,3-bis(1,1-dimethylethyl)-aziridinone is a key site for reactivity, primarily through ring-opening reactions that involve the cleavage of the adjacent N-acyl (CO-N) bond. rsc.org This pathway represents a direct functionalization of the carbonyl moiety, transforming the aziridinone into an amino acid derivative.

This type of functionalization is highly dependent on the nature of the nucleophile. While proton-containing nucleophiles tend to attack the C3 carbon, other nucleophiles, such as alkoxides, selectively attack the carbonyl carbon, leading to the cleavage of the N-acyl bond. rsc.org A prominent example is the reaction of 1,3-bis(1,1-dimethylethyl)-aziridinone with sodium methoxide in methanol (B129727). rsc.org This reaction proceeds smoothly at 20°C to yield the corresponding methyl 2-(tert-butylamino)-3,3-dimethylbutanoate, an amino acid ester. rsc.org This transformation effectively converts the carbonyl group of the aziridinone into an ester functional group.

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| Aziridinone, 1,3-bis(1,1-dimethylethyl)- | Sodium methoxide in methanol | Methyl 2-(tert-butylamino)-3,3-dimethylbutanoate | Not specified in source |

Introduction of Chirality and Enantioselective Transformations

The base compound, Aziridinone, 1,3-bis(1,1-dimethylethyl)-, is achiral. While the scientific literature contains numerous methods for the asymmetric synthesis of chiral aziridines in general, through techniques like catalytic aziridination of alkenes, specific studies detailing the enantioselective synthesis or chiral transformations of 1,3-bis(1,1-dimethylethyl)-aziridinone are not prominent in the searched literature. rsc.orgresearchgate.netnih.gov

However, the stereochemical course of its known reactions provides a crucial foundation for potential chiral applications. Research has demonstrated that the nucleophilic ring-opening of aziridinones exhibits a high degree of stereospecificity. rsc.org Specifically, the cleavage of the N-C3 bond by nucleophiles proceeds with a distinct inversion of configuration at the C3 carbon. rsc.org This stereospecific outcome is a critical feature, implying that if a chiral center were present at the C3 position, its configuration would directly control the stereochemistry of the resulting ring-opened product. A reaction where a stereoisomeric starting material yields a stereoisomeric product is defined as stereospecific. masterorganicchemistry.com

Synthesis of Aziridinone-Containing Hybrid Molecules

The use of Aziridinone, 1,3-bis(1,1-dimethylethyl)- as a direct building block for the synthesis of complex hybrid molecules is not extensively documented in the available research. americanchemistry.commdpi.comresearchgate.net The concept of molecular hybridization involves covalently linking two or more pharmacophoric units to create a new single molecule with potentially enhanced or synergistic biological activities. mdpi.com

In principle, the reactive aziridinone ring could serve as a precursor for such syntheses. The ring-opening reactions, which generate functionalized amino acid derivatives or amides, unmask reactive handles (e.g., amine, carboxylic ester, or amide groups) that could be used for subsequent conjugation to other molecular scaffolds. rsc.org For example, the amino acid ester formed from the reaction with sodium methoxide could be further elaborated or coupled with other molecules. rsc.org However, specific examples of this strategy originating from 1,3-bis(1,1-dimethylethyl)-aziridinone to create hybrid molecules are not detailed in the reviewed sources.

Evaluation of Structural Modifications on Chemical Reactivity

Structural modifications have a profound impact on the chemical reactivity and stability of the 1,3-bis(1,1-dimethylethyl)-aziridinone framework. The parent compound itself is noted for its relative stability, a direct consequence of the bulky tert-butyl groups that sterically protect the strained ring. rsc.org

The choice of nucleophile is the most significant factor determining the reaction pathway. A strong selectivity is observed in the type of ring opening. rsc.org

Proton-containing nucleophiles (e.g., water, methanol, thiols) lead exclusively to N-C3 bond cleavage, yielding amide products. rsc.org

Anionic nucleophiles (e.g., sodium methoxide) result in ring opening at the N-acyl bond, yielding amino acid derivatives. rsc.org

Furthermore, modifying the substituents on the aziridinone ring can alter both stability and reaction outcomes. Studies on analogs with phenyl groups on the C3 moiety have been particularly revealing. While these phenyl-substituted aziridinones exhibit stability comparable to the parent compound, their reactivity can differ significantly. rsc.org For instance, in reactions involving methanolysis, aziridinones possessing a phenyl group on the C3-substituent undergo a novel fragmentation, producing 2-methyl-1-phenylpropene, a pathway not observed for the parent 1,3-di-tert-butylaziridinone. clockss.orgrsc.org This indicates that electronic effects from the substituent can enable entirely new reaction cascades. rsc.org

| Aziridinone Derivative | Nucleophile/Reagent | Reaction Type | Major Product Type |

|---|---|---|---|

| 1,3-bis(1,1-dimethylethyl)- | Methanol (reflux) | Ring-opening (N-C3 cleavage) | Amide |

| 1,3-bis(1,1-dimethylethyl)- | Sodium Methoxide | Ring-opening (N-acyl cleavage) | Amino acid ester |

| 1,3-bis(1,1-dimethylethyl)- | Benzylamine (B48309) | Ring-opening | Amino acid derivative |

| 1,3-di-tert-butylaziridinone with C3-phenyl substituent | Methanol (reflux) | Fragmentation | Alkene (2-methyl-1-phenylpropene) |

Advanced Analytical Methodologies for Aziridinone, 1,3 Bis 1,1 Dimethylethyl Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating Aziridinone (B14675917), 1,3-bis(1,1-dimethylethyl)- from reaction mixtures and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

GC-MS is a primary technique for the analysis of volatile compounds like Aziridinone, 1,3-bis(1,1-dimethylethyl)-. The National Institute of Standards and Technology (NIST) WebBook confirms the availability of an electron ionization (EI) mass spectrum for this compound, indicating its suitability for GC-MS analysis. The compound would first be separated from other components in a sample based on its boiling point and interactions with the GC column, followed by detection and identification by the mass spectrometer.

The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule upon ionization. While a detailed experimental chromatogram is not publicly available, the expected process would involve monitoring for the molecular ion peak and characteristic fragment ions to confirm the compound's presence. The molecular weight of Aziridinone, 1,3-bis(1,1-dimethylethyl)- is 169.26 g/mol .

Table 1: Physicochemical Properties for GC-MS

| Property | Value |

|---|---|

| Compound Name | Aziridinone, 1,3-bis(1,1-dimethylethyl)- |

| CAS Number | 14387-89-4 |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.26 g/mol |

| Ionization Data | Mass spectrum (electron ionization) data exists |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and quantification of less volatile or thermally sensitive compounds. Although specific HPLC protocols for Aziridinone, 1,3-bis(1,1-dimethylethyl)- are not detailed in the available literature, a method could be readily developed. A typical approach would involve using a normal-phase or reverse-phase column and a suitable solvent system to achieve separation. Quantitative analysis would be performed using a detector such as a UV detector, if the molecule possesses a suitable chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule. A study investigating the ring-opening of 1,3-di-tert-butylaziridinone employed electrospray ionization and collision-induced dissociation in an ion trap mass spectrometer (a form of MS/MS or MSⁿ). This technique allows for the fragmentation of selected ions to probe chemical structures and reaction mechanisms. While this study focused on reactivity, HRMS would be used to confirm the elemental formula of the parent compound by measuring its mass with very high precision, distinguishing it from other compounds with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. For Aziridinone, 1,3-bis(1,1-dimethylethyl)-, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would provide information on the carbon skeleton. Techniques like COSY, HSQC, and HMBC would be used to establish the complete bonding framework. Despite the fundamental importance of this technique, specific ¹H and ¹³C NMR spectral data (chemical shifts, coupling constants) for this compound are not found in the surveyed literature.

Infrared and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For Aziridinone, 1,3-bis(1,1-dimethylethyl)-, a key feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the strained aziridinone ring. This peak would be expected at a relatively high wavenumber, characteristic of strained cyclic ketones. Other significant peaks would correspond to C-H stretching and bending vibrations of the tert-butyl groups. While specific spectra for this compound are not available, data from related molecules like t-butylamine could be used for comparative purposes to assign vibrations associated with the tert-butyl groups.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure and its arrangement in the solid state. This technique would determine the precise bond lengths, bond angles, and conformation of the aziridinone ring and the bulky tert-butyl substituents. Such data would be invaluable for understanding the steric and electronic properties of the molecule. A search of crystallographic databases did not yield a published crystal structure for Aziridinone, 1,3-bis(1,1-dimethylethyl)-.

Occurrence and Isolation of Aziridinone, 1,3 Bis 1,1 Dimethylethyl in Natural Systems

Identification in Plant Volatile Organic Compounds (VOCs)

Volatile organic compounds are essential for a plant's interaction with its environment, playing roles in defense, pollination, and communication. The identification of specific compounds within these complex mixtures provides insight into the plant's metabolic processes and ecological relationships.

Specific Presence in Clematis Species Volatile Profiles

Research into the floral scent of various Clematis species has led to the identification of Aziridinone (B14675917), 1,3-bis(1,1-dimethylethyl)- as a component of their volatile profiles. A study analyzing the floral volatiles of four wild Clematis species and five cultivars identified a total of 162 volatile compounds. Among these, Aziridinone, 1,3-bis(1,1-dimethylethyl)- was detected, highlighting the chemical diversity of floral scents within this genus. The presence of this compound contributes to the unique aromatic signature of these ornamental plants.

Detection in Plant Extracts

While the presence of Aziridinone, 1,3-bis(1,1-dimethylethyl)- has been established in the volatile emissions of certain plants, its detection in plant extracts requires specific analytical methodologies.

Identification in Litsea salicifolia Extracts

Currently, there is no scientific literature available that documents the identification of Aziridinone, 1,3-bis(1,1-dimethylethyl)- in the extracts of Litsea salicifolia. Comprehensive studies on the chemical composition of extracts from this plant have not reported the presence of this specific compound.

Methodologies for Extraction and Isolation from Biological Matrices

The extraction and isolation of volatile compounds like Aziridinone, 1,3-bis(1,1-dimethylethyl)- from biological matrices, such as plant tissues, typically involve methods that can effectively capture and concentrate these low-molecular-weight molecules.

Headspace Analysis: A primary technique for analyzing VOCs is headspace sampling, which can be either static or dynamic.

Static Headspace: In this method, the sample is placed in a sealed container, and the volatile compounds are allowed to equilibrate between the sample and the gas phase (headspace). A sample of the headspace gas is then injected into an analytical instrument.

Dynamic Headspace (Purge-and-Trap): This technique involves passing an inert gas through the sample, which strips the volatile compounds. These compounds are then collected on an adsorbent trap. The trap is subsequently heated to desorb the compounds into an analytical instrument, offering a higher level of sensitivity compared to static headspace.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common analytical technique used for the separation and identification of individual volatile compounds from a complex mixture.

Gas Chromatography (GC): The extracted volatile compounds are introduced into a long, thin capillary column. An inert carrier gas flows through the column, and the different compounds travel through it at different rates depending on their chemical properties, thus separating them.

Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparing it to spectral libraries.

The table below summarizes the methodologies pertinent to the analysis of volatile compounds from plant sources.

| Methodology | Description | Application |

| Dynamic Headspace Sampling | An inert gas is used to purge volatile compounds from a sample onto an adsorbent trap, which is then thermally desorbed for analysis. | Collection and concentration of volatile compounds from plant emissions. |

| Gas Chromatography (GC) | A technique used to separate a mixture of chemical compounds into its individual components. | Separation of individual volatile compounds from a complex plant volatile profile. |

| Mass Spectrometry (MS) | An analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Identification of separated volatile compounds based on their unique mass spectral fragmentation patterns. |

Future Directions and Emerging Research Avenues for Aziridinone, 1,3 Bis 1,1 Dimethylethyl

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and stereoselective synthetic methods is fundamental to exploring the full potential of Aziridinone (B14675917), 1,3-bis(1,1-dimethylethyl)-. Future research should focus on moving beyond classical methods, such as the cyclization of α-haloamides, to more advanced catalytic approaches. organic-chemistry.org

Key research avenues include:

Catalytic Asymmetric Synthesis : A significant challenge in aziridine (B145994) chemistry is the control of stereochemistry. nih.gov Future efforts could explore the use of chiral catalysts to achieve enantioselective synthesis of aziridinones. rsc.orgmsu.eduscispace.com This would be particularly valuable for investigating the compound's interactions with chiral biological systems.

Transition Metal Catalysis : Catalytic systems based on rhodium, copper, and palladium have proven effective for the synthesis of various aziridine derivatives. mdpi.com Investigating the applicability of these catalysts for the formation of the sterically hindered 1,3-di-tert-butylaziridinone ring from suitable alkene and imine precursors is a promising direction.

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative for aziridination reactions. nih.gov Developing organocatalytic routes could provide a milder and more sustainable approach to the synthesis of this compound.

Table 1: Potential Catalytic Systems for Future Synthesis Exploration

| Catalytic Approach | Catalyst Type | Potential Precursors | Key Advantages |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Lewis Acids, Chiral Proline Derivatives | Imines, Diazo compounds | Enantioselective control, access to optically pure material. |

| Transition Metal Catalysis | Rh(II), Cu(I), Pd(0) complexes | Alkenes, Imines | High efficiency, functional group tolerance. |

Development of New Applications in Materials Science

While direct applications of Aziridinone, 1,3-bis(1,1-dimethylethyl)- in materials science have not been reported, the chemistry of aziridines suggests several plausible research directions. The high ring strain of the aziridinone core makes it a candidate for ring-opening polymerization (ROP).

Future investigations could include:

Ring-Opening Polymerization (ROP) : The cationic ROP of N-substituted aziridines is a known method for producing polyamines. Investigating whether Aziridinone, 1,3-bis(1,1-dimethylethyl)- can undergo controlled ROP could lead to novel polymers with unique properties conferred by the bulky tert-butyl groups.

Polymer Modification and Crosslinking : Aziridine-containing molecules can be used to modify existing polymers or act as crosslinking agents. rsc.orgresearchgate.net The reactivity of the aziridinone ring could be harnessed to functionalize polymer backbones or to create novel network polymers. nih.gov Research in this area would explore the reaction of the aziridinone with various polymeric scaffolds.

Mechanistic Studies of Under-Explored Reactivity Patterns

The steric hindrance imposed by the two tert-butyl groups is expected to significantly influence the reactivity of the aziridinone ring. Detailed mechanistic studies are crucial for understanding and predicting its chemical behavior.

Promising areas for mechanistic investigation are:

Regioselective Ring-Opening Reactions : A cornerstone of aziridine chemistry is the ring-opening reaction with various nucleophiles. mdpi.comfrontiersin.org For this asymmetrically substituted aziridinone, a key question is how the electronic and steric effects of the tert-butyl groups direct the regioselectivity of nucleophilic attack. Mechanistic studies, potentially involving kinetic experiments and isotopic labeling, could elucidate the factors controlling the cleavage of the C2-N1 versus the C3-N1 bond. researchgate.netresearchgate.net

Radical-Mediated Transformations : Recent research has introduced N-aziridinyl radicals as reactive intermediates, enabling the transfer of the intact aziridine ring. nih.gov Exploring the generation and reactivity of an N-aziridinyl radical derived from Aziridinone, 1,3-bis(1,1-dimethylethyl)- could open up new synthetic pathways.

Thermal and Photochemical Reactivity : The high ring strain may lead to unique thermal or photochemical rearrangements. Mechanistic studies in this area could uncover novel transformations and reactive intermediates.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the structure, energetics, and reactivity of molecules.

Future computational work on Aziridinone, 1,3-bis(1,1-dimethylethyl)- should focus on:

Transition State Modeling : Quantum-chemical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of potential reactions, such as ring-opening or cycloaddition. youtube.com This would allow for the prediction of reaction pathways, activation barriers, and the influence of the tert-butyl groups on reactivity.

Predictive QSPR Studies : Quantitative Structure-Property Relationship (QSPR) models, potentially enhanced by machine learning algorithms, could be developed to predict various physicochemical properties of this and related aziridinones. nih.govnih.govresearchgate.net

Reaction Mechanism Elucidation : Computational modeling can help distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions or SN1 versus SN2 pathways in ring-opening reactions. mit.edu

Table 2: Computational Tools for Future Mechanistic and Predictive Studies

| Computational Method | Application Area | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Transition State Analysis | Reaction energy profiles, activation barriers, geometric structures of intermediates. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure Analysis | Bond characteristics, charge distribution, reactivity indices. |

| Machine Learning / QSPR | Property Prediction | Physicochemical properties (e.g., solubility, stability), potential biological activity. |

Role in Biological Systems Beyond Current Identification

The aziridine moiety is a key pharmacophore in several natural products and synthetic drugs, known for its role as an alkylating agent in biological systems. nih.govchim.it Many aziridine derivatives exhibit a wide range of biological activities, including antitumor, antibacterial, and enzyme inhibitory properties. researchgate.netsemanticscholar.org

Future research should involve a systematic evaluation of the biological potential of Aziridinone, 1,3-bis(1,1-dimethylethyl)-:

Pharmacological Screening : The compound should be screened against a diverse panel of biological targets to identify any potential therapeutic activities. nih.govijpbs.com This could include assays for anticancer, antimicrobial, and antifungal properties.

Enzyme Inhibition Studies : Given that some aziridines act as irreversible inhibitors of enzymes like cysteine proteases, investigating the interaction of this sterically hindered aziridinone with various enzymes could reveal novel inhibitory activities. researchgate.net

Toxicity and Structure-Activity Relationship (SAR) Studies : Should any biological activity be identified, subsequent studies would be necessary to assess its cytotoxicity and to synthesize analogues to establish structure-activity relationships. The bulky tert-butyl groups may significantly modulate the toxicity and specificity compared to less hindered aziridines.

Q & A

Q. What role does the compound play in studying apoptosis or tissue remodeling, based on structural analogs?

- Method : Structural analogs (e.g., tert-butyl-substituted aromatics) correlate with apoptosis markers in wound healing. For in vitro studies, use fluorescence assays (e.g., Annexin V/PI staining) to track apoptotic cells. In vivo, pair with LC-MS/MS to quantify tissue-specific metabolite levels and correlate with histopathological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.